1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid” is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is used for R&D purposes and not for medicinal or household use .
Synthesis Analysis
The synthesis of this compound involves multi-step nucleophilic substitution reactions and ester hydrolysis . It can also be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of the compound was determined via single crystal X-ray diffraction method . The molecular formula of a similar compound, 1-(4-Fluorophenyl)pyrazole-4-boronic acid, is C9H8BFN2O2 with a molecular weight of 205.98 .Chemical Reactions Analysis
This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
The physical properties of this compound were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The compound is a white to light yellow crystal powder .Scientific Research Applications
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Acid–base regulated inclusion complexes of β-cyclodextrin :
- Application: These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence. They are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .
- Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and a guest molecule demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .
- Results: The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .
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- Application: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
- Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
- Results: The outcomes would also depend on the specific synthesis process .
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1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride :
- Application: This compound is used in the design of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor and bionic manufacturing .
- Method: The solid-state inclusion complex formed β-cyclodextrin (β-CD) and this compound demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
- Results: The chromic and fluorescent properties of the inclusion complex endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
-
- Application: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also used to make novel biologically active terphenyls .
- Method: The specific methods of application or experimental procedures would depend on the context of the chemical synthesis .
- Results: The outcomes would also depend on the specific synthesis process .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLETHNIUVDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390200 | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
138907-81-0 | |
Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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